
Ospemifen
Übersicht
Beschreibung
Ospemifen ist ein selektiver Östrogenrezeptormodulator (SERM), der hauptsächlich zur Behandlung von mittelschwerer bis schwerer Dyspareunie eingesetzt wird, einem Symptom der vulvovaginalen Atrophie aufgrund der Menopause . Es ist eine nicht-hormonelle Verbindung, die selektiv an Östrogenrezeptoren bindet und entweder die Aktivität von Östrogen in verschiedenen Gewebetypen stimuliert oder blockiert . This compound wurde im Februar 2013 von der FDA zugelassen und wird unter dem Markennamen Osphena vermarktet .
Wirkmechanismus
Target of Action
Ospemifene primarily targets the estrogen receptors (ER) . The half maximal inhibitory concentration (IC50) for estrogen receptor (ER) alpha and beta are 0.8 μM and 1.7 μM, respectively . These receptors play a crucial role in the regulation of reproductive and sexual function, bone health, cardiovascular health, and numerous other physiological functions.
Mode of Action
Ospemifene is a Selective Estrogen Receptor Modulator (SERM) . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It has an agonistic effect on the endometrium , meaning it activates the estrogen receptor to mimic the effects of estrogen, which can lead to proliferation and growth of the endometrial tissue.
Biochemical Pathways
Ospemifene interacts with biochemical pathways involving osteoblasts and osteoclasts, reducing bone turnover . This suggests potential uses in the management of osteoporosis in postmenopausal women . Additionally, studies suggest that ospemifene, in a dose-dependent manner, reduces the incidence of tumors , indicating potential uses in the prevention of breast cancer.
Pharmacokinetics
Ospemifene is metabolized by CYP3A4, CYP2C9, and CYP2C19 . The major metabolite is 4-hydroxyospemifene, and 25% of the parent compound undergoes this biotransformation . Drugs that induce or inhibit these enzymes can affect the pharmacokinetics of ospemifene and may increase the risk of adverse events or reduce the clinical efficacy of ospemifene .
Result of Action
The molecular and cellular effects of ospemifene’s action involve changes in the vaginal epithelium, building vaginal wall thickness which in turn reduces the pain associated with dyspareunia . Dyspareunia is most commonly caused by "vulvar and vaginal atrophy" . Ospemifene is significantly more effective than placebo in all efficacy analyses studied, working through estrogen receptors and possibly androgen receptors .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of ospemifene. For instance, certain drugs can affect the metabolism of ospemifene, thereby altering its efficacy and potential side effects . Therefore, it’s important to consider potential drug interactions when prescribing ospemifene.
Wissenschaftliche Forschungsanwendungen
Study Findings
Numerous clinical trials have demonstrated the efficacy of ospemifene in improving vaginal health. Key findings from Phase III studies include:
- Improvement in Vaginal Maturation Index : Ospemifene significantly decreased the percentage of parabasal cells while increasing superficial cells compared to placebo, indicating healthier vaginal epithelium (P < 0.0001) .
- Reduction in Vaginal pH : The treatment effectively lowered vaginal pH, which is a critical factor in maintaining vaginal health .
- Symptom Relief : Patients reported significant improvements in symptoms such as vaginal dryness and dyspareunia after 12 weeks of treatment, with a notable response rate compared to placebo (31.5% vs. 6.0%) .
Data Table: Efficacy Results from Clinical Trials
Study | Treatment Group | % Superficial Cells Change | % Parabasal Cells Change | Vaginal pH Change |
---|---|---|---|---|
Study 1 | Ospemifene 60 mg | +11.6% | -27.4% | -0.5 |
Study 2 | Ospemifene 60 mg | +13.3% | -34.6% | -0.6 |
Study 3 | Ospemifene 60 mg | +9.5% | -27.4% | -0.4 |
Safety Profile
Ospemifene has shown a favorable safety profile in clinical studies:
- Adverse Events : The incidence of treatment-emergent adverse events was low, with no significant increases in serious adverse events related to endometrial hyperplasia or carcinoma reported .
- Long-term Tolerability : In long-term studies (up to 52 weeks), ospemifene was well tolerated without notable hematological or hepatic abnormalities .
Case Studies
Several case studies have highlighted the practical applications of ospemifene in clinical settings:
- Case Study on Patient Satisfaction : A cohort of postmenopausal women treated with ospemifene reported high satisfaction rates (49.2%) regarding symptom relief compared to placebo .
- Long-term Use : In patients using ospemifene for extended periods (up to 89 weeks), no significant adverse effects were noted, reinforcing its safety over prolonged use .
Biochemische Analyse
Biochemical Properties
Ospemifene selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . It interacts with enzymes such as CYP3A4, CYP2C9, CYP2C19, and CYP2B6 during its metabolism .
Cellular Effects
Ospemifene has an agonistic effect on the endometrium . It influences cell function by interacting with estrogen receptors, thereby affecting cell signaling pathways and gene expression .
Molecular Mechanism
Ospemifene exerts its effects at the molecular level through selective binding to estrogen receptors. This binding either stimulates or blocks estrogen’s activity, depending on the tissue type .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ospemifene have been observed over time. For instance, in a study involving rhesus macaques, no significant hematologic toxicities or uterotrophic effects associated with Ospemifene were observed over a period of 3 weeks .
Dosage Effects in Animal Models
In animal models, the effects of Ospemifene vary with different dosages. For example, in a study involving rhesus macaques, six macaques were administered 35 mg/kg/week Ospemifene orally for 3 weeks .
Metabolic Pathways
Ospemifene is metabolized via CYP3A4, CYP2C9, CYP2C19, and CYP2B6 . The major metabolite is 4-hydroxyospemifene, and about 25% of the parent compound undergoes this biotransformation .
Transport and Distribution
While specific transporters or binding proteins for Ospemifene have not been explicitly mentioned in the literature, its distribution within cells and tissues is likely influenced by its selective binding to estrogen receptors .
Subcellular Localization
Given its mechanism of action, it is likely to be found wherever estrogen receptors are located within the cell .
Vorbereitungsmethoden
Die Synthese von Ospemifen umfasst mehrere Schritte, einschließlich der Wiederverwertung von unerwünschten Zwischenprodukten, um die Ausbeute des gewünschten Produkts zu erhöhen. Eine Methode beinhaltet die Wiederverwertung von E-4-(4-Hydroxy-1,2-diphenylbut-1-enyl)phenol zur Erzeugung eines isomeren Gemisches von Z,E-4-(4-Hydroxy-1,2-diphenylbut-1-enyl)phenol . Das gewünschte Z-Isomer wird dann aus dem Gemisch abgetrennt und zu this compound umgesetzt . Eine andere effiziente Synthesemethode, die von Cambrex entwickelt wurde, verwendet Standard-Anlagenausrüstung und erfordert nur zwei Syntheseschritte und eine Rekristallisation, wodurch Abfall und Lösungsmittelverbrauch minimiert werden .
Analyse Chemischer Reaktionen
Ospemifen unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation und Hydroxylierung. Es wird über Cytochrom-P450-Enzyme CYP3A4, CYP2C9, CYP2C19 und CYP2B6 hepatisch metabolisiert . Der Hauptmetabolit, der gebildet wird, ist 4-Hydroxythis compound, das 25% der Muttersubstanz ausmacht . Andere Metaboliten umfassen 4’-Hydroxy-Ospemifen, das weniger als 7% der Muttersubstanz ausmacht .
Vergleich Mit ähnlichen Verbindungen
Ospemifen ähnelt anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen, Raloxifen und Lasofoxifen . This compound ist einzigartig in seiner spezifischen Anwendung zur Behandlung von Dyspareunie und vaginaler Trockenheit im Zusammenhang mit der Menopause . Im Gegensatz zu Tamoxifen und Raloxifen, die hauptsächlich zur Prävention und Behandlung von Brustkrebs bzw. Osteoporose eingesetzt werden, ist this compound speziell zur Behandlung von vulvovaginaler Atrophie indiziert . Lasofoxifen, das zwar bei der Behandlung von Symptomen der vulvovaginalen Atrophie hilfreich ist, ist für diese Indikation nicht zugelassen .
Biologische Aktivität
Ospemifene is a selective estrogen receptor modulator (SERM) primarily used to treat moderate to severe vaginal dryness associated with vulvovaginal atrophy (VVA) in postmenopausal women. Its biological activity extends beyond its primary indication, influencing various physiological processes and exhibiting potential therapeutic benefits in other areas. This article explores the biological activity of ospemifene, supported by clinical trial data, case studies, and detailed research findings.
Ospemifene functions as a partial agonist of estrogen receptors in certain tissues, particularly in the vagina and uterus. It exhibits estrogenic effects that help restore vaginal mucosa and alleviate symptoms of VVA. The compound interacts with estrogen receptors (ERs) in a tissue-selective manner, displaying agonistic activity in the vagina while acting as an antagonist in breast tissue. This selective action helps mitigate risks associated with traditional hormone replacement therapies.
Clinical Efficacy
Phase III Clinical Trials
Ospemifene has been evaluated in multiple clinical trials to assess its efficacy and safety profile. A notable study involved 631 postmenopausal women with VVA, randomized to receive either ospemifene (60 mg daily) or placebo over 12 weeks. Key findings included:
- Vaginal Maturation Index : Ospemifene significantly increased the percentages of superficial cells and decreased parabasal cells compared to placebo (P < 0.0001).
- Vaginal pH : A significant reduction in vaginal pH was observed, indicating improved vaginal health.
- Dyspareunia : Symptoms of dyspareunia were significantly reduced (P < 0.001) with ospemifene treatment compared to placebo .
Table 1: Summary of Clinical Trial Results
Endpoint | Ospemifene Group (n=316) | Placebo Group (n=315) | P-value |
---|---|---|---|
% Superficial Cells | Increased | Decreased | <0.0001 |
Vaginal pH | Decreased | Increased | <0.0001 |
Dyspareunia Severity | Reduced | No significant change | <0.001 |
Patient Satisfaction | 49.2% satisfied | 33.8% satisfied | 0.0007 |
Immune Modulation
Recent studies have explored ospemifene's potential role in immune modulation. Research indicated that ospemifene could enhance T cell activation and promote the expression of key cytokines such as interferon-gamma and interleukin-2 in vitro. In vivo studies demonstrated that ospemifene, when combined with peptide cancer vaccines, increased antigen-specific immune responses and cytotoxic T-lymphocyte activity .
Pharmacokinetics
Ospemifene is metabolized primarily by cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP2C19). Its major metabolite, 4-hydroxyospemifene, accounts for approximately 25% of the parent compound's biotransformation. The drug has a terminal half-life of about 26 hours and is predominantly excreted via feces (75%) and urine (7%) .
Safety Profile
Long-term safety studies have shown that ospemifene is well tolerated among users, with minimal adverse effects reported. Notably, there were no significant incidents of endometrial hyperplasia or carcinoma associated with its use over extended periods .
Table 2: Adverse Effects Reported
Adverse Effect | Incidence Rate (%) |
---|---|
Hot Flashes | 5 |
Vaginal Discharge | 4 |
Nausea | 3 |
Headache | 2 |
Case Studies
Case studies have highlighted the effectiveness of ospemifene in real-world settings. For instance, two women experiencing dyspareunia due to VVA reported significant improvements in their symptoms after initiating treatment with ospemifene, demonstrating its practical utility beyond clinical trial settings .
Eigenschaften
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKNAVTFCDUIE-VHXPQNKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025426 | |
Record name | Ospemifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Soluble in methanol, Soluble in ethanol | |
Record name | Ospemifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ospemifene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ospemifene is a next generation SERM (selective estrogen receptor modulator) that selectively binds to estrogen receptors and either stimulates or blocks estrogen's activity in different tissue types. It has an agonistic effect on the endometrium., OSPHENA is an estrogen agonist/antagonist with tissue selective effects. Its biological actions are mediated through binding to estrogen receptors. This binding results in activation of estrogenic pathways in some tissues (agonism) and blockade of estrogenic pathways in others (antagonism). | |
Record name | Ospemifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ospemifene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol + water, White to off-white crystalline powder | |
CAS No. |
128607-22-7 | |
Record name | Ospemifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128607-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ospemifene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128607227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ospemifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ospemifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSPEMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0P231ILBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ospemifene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of ospemifene binding to estrogen receptors in the vagina?
A1: Ospemifene binding to estrogen receptors in the vagina promotes the maturation of vaginal epithelial cells. This leads to an increase in the proportion of superficial and intermediate cells, while reducing parabasal cells. [, ] Additionally, it helps restore vaginal pH to a normal range and improves vaginal moisture. [, ]
Q2: What is the molecular formula and weight of ospemifene?
A2: Unfortunately, the provided research abstracts do not mention the specific molecular formula and weight of ospemifene.
Q3: Is there information available regarding the material compatibility, stability, and catalytic properties of ospemifene?
A3: The provided research focuses on the pharmacological properties and clinical applications of ospemifene. Information regarding material compatibility, stability outside of a biological context, and catalytic properties are not included.
Q4: Have computational chemistry and modeling techniques been applied to ospemifene research?
A4: The provided abstracts do not delve into specific computational chemistry studies or modeling techniques used in ospemifene research.
Q5: How does the structure of ospemifene contribute to its tissue-selective effects?
A5: While the precise structural basis for tissue selectivity is complex, ospemifene's structure allows it to bind to estrogen receptors in various tissues but with differing downstream effects. [] This suggests subtle conformational changes in the receptor complex depending on the tissue environment, leading to distinct gene expression profiles and ultimately tissue-specific agonist or antagonist activity. [, ]
Q6: Are there specific SHE (Safety, Health, and Environment) regulatory considerations related to ospemifene research and development mentioned in the research?
A6: The provided research abstracts primarily focus on the pharmacological and clinical aspects of ospemifene. Information regarding specific SHE regulations and compliance is not included.
Q7: How is ospemifene absorbed, distributed, metabolized, and excreted (ADME) in the body?
A7: Ospemifene is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours. [, ] It exhibits high plasma protein binding and undergoes extensive metabolism, primarily in the liver. [, , ] The major metabolites, 4-hydroxyospemifene and 4'-hydroxyospemifene, are also pharmacologically active. [, ] Ospemifene is predominantly eliminated through fecal excretion, with a small portion excreted in urine. []
Q8: Does food intake influence the pharmacokinetics of ospemifene?
A8: Yes, food, particularly high-fat meals, significantly enhances the absorption and bioavailability of ospemifene. [] This effect is likely due to increased dissolution of the drug in the presence of bile acids. []
Q9: Which cytochrome P450 (CYP) enzymes are involved in the metabolism of ospemifene?
A9: Multiple CYP enzymes contribute to ospemifene's metabolism, with CYP3A4 playing a key role. [] Other CYPs involved include CYP2C9, CYP2C19, and CYP2B6. [] This indicates potential for drug interactions with inhibitors or inducers of these enzymes. []
Q10: How does the pharmacokinetic profile of ospemifene compare to its metabolites?
A10: Ospemifene and its two main metabolites, 4-hydroxyospemifene and 4'-hydroxyospemifene, reach steady-state concentrations in the body by day 7 of once-daily dosing. [] This indicates minimal accumulation of the parent drug or its metabolites. [] The metabolites exhibit similar pharmacokinetic properties to the parent drug, including a long half-life, suggesting once-daily dosing is appropriate for ospemifene. [, ]
Q11: How has the efficacy of ospemifene been demonstrated in preclinical models?
A11: Preclinical studies using ovariectomized rats, a model for postmenopausal bone loss, have shown that ospemifene effectively reduces bone loss and resorption. [] This effect is attributed to its antiresorptive properties, similar to other SERMs like raloxifene. []
Q12: Has ospemifene demonstrated antitumor effects in preclinical models of breast cancer?
A12: Yes, studies using the MTag.Tg transgenic mouse model, which develops estrogen receptor-positive mammary tumors, found that ospemifene effectively prevented and treated tumor growth. [] The drug's effect was dose-dependent and comparable to human dosing levels. []
Q13: What are the key clinical endpoints used to evaluate ospemifene's efficacy in treating VVA?
A13: Clinical trials evaluating ospemifene for VVA primarily focus on changes in vaginal cell morphology, vaginal pH, and patient-reported symptoms. [, ] Significant improvements in these parameters compared to placebo are consistently observed. [, ]
Q14: Is there information regarding resistance mechanisms or cross-resistance with other compounds in the context of ospemifene's therapeutic applications?
A14: The provided research abstracts do not discuss potential resistance mechanisms or cross-resistance patterns related to ospemifene.
Q15: What are the most common adverse events associated with ospemifene use?
A15: The most commonly reported adverse events associated with ospemifene are hot flashes and urinary tract infections. [, ] These side effects are typically mild to moderate and do not lead to treatment discontinuation in most cases. []
Q16: Do the research papers mention specific drug delivery and targeting strategies or research on biomarkers related to ospemifene?
A16: The research abstracts primarily focus on ospemifene's pharmacokinetic and pharmacodynamic properties, efficacy, and safety. Information on specific drug delivery and targeting strategies or the utilization of biomarkers in the context of ospemifene therapy is not included.
Q17: What analytical methods are employed to characterize and quantify ospemifene and its metabolites in biological samples?
A17: While the research mentions the use of liquid chromatography-mass spectrometry for metabolite identification and quantification, [] detailed descriptions of specific analytical methods employed to characterize and monitor ospemifene are not provided in the abstracts.
Q18: Do the research papers mention any aspects of environmental impact, dissolution and solubility profiles, analytical method validation, or quality control measures related to ospemifene?
A18: The provided research focuses primarily on the pharmacological and clinical aspects of ospemifene. Detailed information regarding its environmental impact, dissolution and solubility profiles, analytical method validation procedures, or quality control measures implemented during its development and manufacturing is not included.
Q19: Does ospemifene possess immunomodulatory properties?
A19: Yes, recent research suggests that ospemifene can act as an immune modulator. [] Studies show that it can induce the expression of TH1 cytokines like interferon gamma and interleukin-2, potentially by stimulating T-cells. [] This finding opens possibilities for repurposing ospemifene to enhance the efficacy of cancer vaccines. []
Q20: What is known about ospemifene's interactions with drug transporters and its potential to induce or inhibit drug-metabolizing enzymes?
A20: Although the provided research does not extensively cover ospemifene's interactions with drug transporters, its metabolism by multiple CYP enzymes, particularly CYP3A4, suggests a potential for interactions. [] Concomitant use with strong CYP3A4 inducers like rifampicin might decrease ospemifene exposure. [] Conversely, coadministration with moderate CYP3A4 inhibitors like ketoconazole could increase ospemifene levels. [, ]
Q21: Is there information available regarding the biocompatibility, biodegradability, alternatives, or environmental considerations related to ospemifene disposal?
A21: The provided research abstracts primarily focus on the pharmacological and clinical aspects of ospemifene. Information regarding its biocompatibility, biodegradability, potential alternatives and substitutes, recycling, waste management procedures, or research infrastructure and resources associated with its development is not included.
Q22: What are the key milestones in the development of ospemifene as a treatment for VVA?
A22: Ospemifene represents the first non-estrogen compound approved for the treatment of dyspareunia associated with VVA. [, ] Its approval in 2013 by the US Food and Drug Administration marked a significant advancement in postmenopausal women’s health, offering an alternative to estrogen-based therapies. []
Q23: Are there potential cross-disciplinary applications for ospemifene beyond its use in treating VVA?
A23: While ospemifene is primarily used for VVA, its potential immunomodulatory properties open avenues for cross-disciplinary applications. [] Combining ospemifene with cancer vaccines could enhance antitumor immunity, signifying a promising area for future research and potential therapeutic development. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.